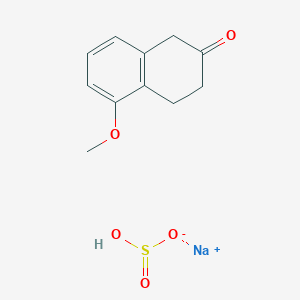
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfonate group attached to the sodium ion. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt typically involves the following steps:
Methoxylation: The introduction of a methoxy group at the 5-position of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Sulfonation: The sulfonation of the methoxylated compound is carried out using sulfur trioxide or chlorosulfonic acid. The reaction is typically performed at low temperatures to prevent decomposition.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium sulfonates salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxy-2-tetralone
- 3,4-dihydro-2(1H)-naphthalenone
- 5-methoxy-3,4-dihydronaphthalen-2-yl boronic acid
Uniqueness
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is unique due to the presence of both methoxy and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability under various conditions.
Propiedades
Fórmula molecular |
C11H13NaO5S |
|---|---|
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
sodium;hydrogen sulfite;5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O2.Na.H2O3S/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;;1-4(2)3/h2-4H,5-7H2,1H3;;(H2,1,2,3)/q;+1;/p-1 |
Clave InChI |
OGDQGNHEBAZGQF-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC2=C1CCC(=O)C2.OS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
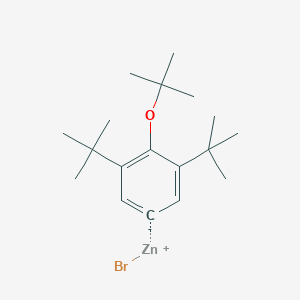

![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
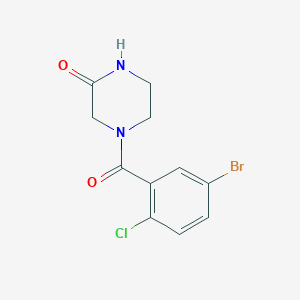

![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
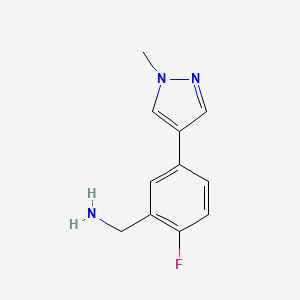
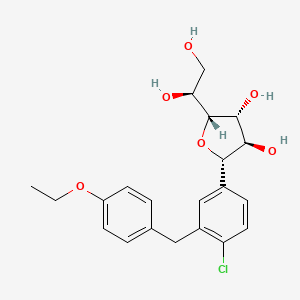
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

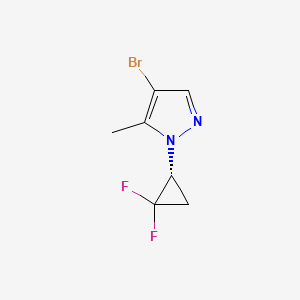
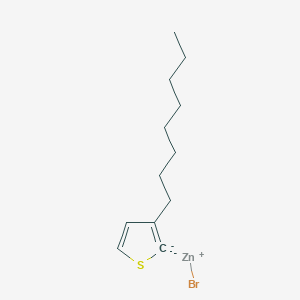
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
